(4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydrazinyl group attached to a phenyl ring, which is further connected to a piperidinyl group with a hydroxymethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-hydrazinylbenzaldehyde with 4-(hydroxymethyl)piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydrazinylphenyl)methanone
- (4-Hydrazinylphenyl)(4-methylpiperidin-1-yl)methanone
- (4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)ethanone
Uniqueness
(4-Hydrazinylphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the presence of both hydrazinyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(4-hydrazinylphenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H19N3O2/c14-15-12-3-1-11(2-4-12)13(18)16-7-5-10(9-17)6-8-16/h1-4,10,15,17H,5-9,14H2 |
InChI Key |
UWAJPWNXTIMNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.